N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide
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Overview
Description
N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring and the sulfonamide group in its structure contributes to its potential pharmacological activities.
Preparation Methods
The synthesis of N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-allyl-5-sulfanyl-1,2,4-triazole in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atom in the benzene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Medicine: Its anticancer properties are being explored for potential use in cancer therapy.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, leading to antifungal activity . The sulfonamide group can interfere with bacterial folic acid synthesis, contributing to its antibacterial properties . Additionally, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide can be compared with other similar compounds such as:
N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide: This compound has a fluorine atom instead of chlorine, which may affect its biological activity and chemical reactivity.
N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzenesulfonamide:
Properties
IUPAC Name |
4-chloro-N-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2S2/c1-2-7-17-11(15-16-12(17)20)8-14-21(18,19)10-5-3-9(13)4-6-10/h2-6,14H,1,7-8H2,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGQMTMMYDODMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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